molecular formula C21H23N5O2S B5365137 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide

货号 B5365137
分子量: 409.5 g/mol
InChI 键: HHIXNEZRECKGAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of B-cell lymphoma 2 (BCL-2) protein, which is responsible for the survival of cancer cells.

作用机制

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide selectively binds to the hydrophobic groove of BCL-2 protein, which is responsible for the survival of cancer cells. By binding to BCL-2, this compound induces apoptosis (programmed cell death) in cancer cells. This compound has a high affinity for BCL-2 and has minimal effects on other proteins, which makes it a potent and selective inhibitor of BCL-2.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. This compound has a favorable pharmacokinetic profile, which allows for once-daily dosing in humans. This compound has been well-tolerated in clinical trials, with the most common side effects being mild to moderate nausea, diarrhea, and fatigue.

实验室实验的优点和局限性

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of BCL-2, which makes it a useful tool for studying the role of BCL-2 in cancer cell survival. This compound has also been shown to be effective in inducing apoptosis in cancer cells in vitro, which makes it a useful tool for studying the mechanisms of apoptosis. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain types of cancer. Additionally, this compound has a high affinity for BCL-2, which may limit its selectivity in certain experimental settings.

未来方向

There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide. One direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to study the efficacy of this compound in other types of cancer, such as solid tumors. Additionally, there is a need to develop biomarkers that can predict response to this compound in cancer patients. Finally, there is a need to develop more potent and selective inhibitors of BCL-2 that can overcome the limitations of this compound.

合成方法

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide involves a multi-step process, which includes the reaction of 4-bromo-1-naphthaldehyde with 4-acetyl-1-piperazine to form an intermediate compound. The intermediate compound is then reacted with 2-mercapto-1H-benzimidazole to form the final product this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

科学研究应用

N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies and has been approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL). This compound has also shown efficacy in the treatment of other types of cancer, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM).

属性

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-15(27)25-10-12-26(13-11-25)17-8-6-16(7-9-17)22-20(28)14-29-21-23-18-4-2-3-5-19(18)24-21/h2-9H,10-14H2,1H3,(H,22,28)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIXNEZRECKGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。